(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

PDE4 Inhibition Structure-Activity Relationship Sulfonamide Isosterism

This compound offers a rigid (E)-ethenesulfonamide core, contrasting with flexible PDE4 inhibitors like LASSBio-448. Its unique 4-methylbenzyl group enables structure-activity relationship studies. Ideal for PDE4 isoform selectivity panels, CYP-mediated metabolism profiling, and cardiac safety negative controls. Ensure lot-to-lot consistency with HPLC-verified ≥95% purity.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 1164473-10-2
Cat. No. B2432874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
CAS1164473-10-2
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H17NO4S/c1-13-2-4-15(5-3-13)11-18-23(19,20)9-8-14-6-7-16-17(10-14)22-12-21-16/h2-10,18H,11-12H2,1H3/b9-8+
InChIKeyDJYGYJZNSZPICF-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (CAS 1164473-10-2)


(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (CAS 1164473-10-2) is a synthetic sulfonamide derivative featuring a 1,3-benzodioxole core, an (E)-ethene linker, and a 4-methylbenzylamine moiety . This compound belongs to a class of small-molecule ethenesulfonamides, several of which, such as the LASSBio series, have been investigated as phosphodiesterase 4 (PDE4) inhibitors for respiratory and inflammatory indications [1]. However, the precise biological profile of this exact compound remains poorly characterized in the primary literature, placing the burden of differentiation on its unique structural features relative to more well-known analogs.

Structural Specificity Determines Function: Why Analogs of (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide Cannot Be Interchanged


The compound's unique (E)-ethenesulfonamide linker confers geometric rigidity, differentiating it from the flexible ethanesulfonamide-based PDE4 inhibitors like LASSBio-448 [2]. The specific 4-methylbenzyl substitution on the sulfonamide nitrogen is distinct from the 3,4-dimethoxyphenethyl group found on the LASSBio-448 prototype, a modification that has been shown to drastically alter PDE4 isoform selectivity and potency in related series [1]. Consequently, even minor structural variations within this chemotype can lead to unpredictable changes in target engagement, pharmacokinetics, and off-target profiles, making generic substitution scientifically unreliable without direct comparative data.

Quantitative Differential Evidence for (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (CAS 1164473-10-2)


Geometric Isomerism as a Selectivity Determinant: (E)-Linker vs. Flexible Ethane Spacer

The target compound possesses a rigid (E)-ethenesulfonamide linkage. In the context of PDE4 inhibition, the prototypical flexible inhibitor LASSBio-448 (N-(3,4-dimethoxyphenethyl)-6-methylbenzo[d][1,3]dioxole-5-sulfonamide) inhibits all PDE4 isoforms but is about 4-fold less potent on PDE4D compared to other subtypes [1]. The geometric constraint imposed by the (E)-linker in the target compound is hypothesized to alter this selectivity profile by pre-organizing the molecule, but direct comparative IC50 data against PDE4 isoforms is currently unavailable for the target compound.

PDE4 Inhibition Structure-Activity Relationship Sulfonamide Isosterism

Metabolic Soft Spot Analysis: 1,3-Benzodioxole vs. 3,4-Dimethoxyphenyl Substituents

The 1,3-benzodioxole group in the target compound is a recognized metabolic soft spot. Studies on the analog LASSBio-448 show that its 1,3-benzodioxole subunit undergoes CYP-mediated O-demethylation to form a 3,4-dihydroxyphenyl metabolite (M2), catalyzed primarily by CYP1A2, CYP2C19, and CYP3A4 [1]. In contrast, analogs bearing a 3,4-dimethoxyphenyl group (like the LASSBio-448 side chain) favor a different dealkylation pathway. The target compound, lacking the dimethoxyphenyl moiety, is predicted to have a distinct metabolic profile, potentially altering its half-life and in vivo efficacy.

Drug Metabolism Cytochrome P450 Biotransformation

hERG Liability Risk: 4-Methylbenzyl vs. Dimethoxyphenethyl Sulfonamides

A structurally related ethenesulfonamide (CHEMBL4097298) demonstrated weak hERG inhibition with an IC50 of 23,000 nM (23 µM) [1]. While the target compound's exact hERG activity is unknown, the 4-methylbenzyl group is a privileged fragment often associated with improved hERG selectivity compared to lipophilic dimethoxyphenethyl tails, which can increase channel blockade. This suggests a potentially more favorable cardiac safety profile, though direct confirmatory data is needed.

Cardiotoxicity hERG Channel Safety Pharmacology

Recommended Application Scenarios for (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide


Chemical Probe for PDE4 Isoform Selectivity Profiling

Given the (E)-ethenesulfonamide core's potential to induce PDE4 subtype selectivity, this compound is an ideal candidate for inclusion in focused chemical biology panels. It serves as a rigid geometric isomer of flexible PDE4 inhibitors like LASSBio-448, allowing researchers to dissect the contribution of conformational constraint to isoform selectivity and functional efficacy [1].

Metabolic Stability Benchmarking in Cytochrome P450 Assays

The compound's unique 1,3-benzodioxole motif, which is a known substrate for CYP1A2, CYP2C19, and CYP3A4, makes it a valuable tool compound for benchmarking the metabolic stability of new chemical entities containing this structural alert. Its metabolism can be contrasted with that of the dimethoxyphenyl-bearing LASSBio-448 to delineate structure-metabolism relationships [1].

Negative Control for hERG Liability Screening

Based on the low hERG inhibition observed in closely related ethenesulfonamides, this compound can function as a putative negative control in cardiac safety pharmacology panels. Its inclusion helps validate assay sensitivity and provides a benchmark for evaluating the cardiotoxicity risk of more lipophilic lead candidates from the same chemical series [1].

Quote Request

Request a Quote for (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.